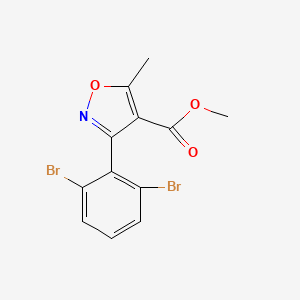![molecular formula C17H23NO4 B13690225 (S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)
(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone is a chiral compound that features a Boc-protected amino group, an oxirane ring, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a suitable base . The oxirane ring can be formed through an epoxidation reaction, often using a peracid such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols for opening the oxirane ring.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted products: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of (S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone involves its interaction with various molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Fmoc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone: Similar structure but with an Fmoc (fluorenylmethoxycarbonyl) protecting group instead of Boc.
(S)-2-(Cbz-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone: Similar structure but with a Cbz (carbobenzyloxy) protecting group instead of Boc.
Uniqueness
The uniqueness of (S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone lies in its combination of a Boc-protected amino group, an oxirane ring, and a phenyl group, which provides a versatile platform for various chemical transformations and applications in research and industry .
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-13(14(19)17(4)11-21-17)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,20) |
InChI-Schlüssel |
OQVHFLRWYXFIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)

![4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13690170.png)
![2,2'-Dimethyl-1H,1'H-[4,4'-biimidazole]-5,5'-diamine hydrochloride](/img/structure/B13690177.png)

![3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13690193.png)


![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)




